molecular formula C18H25NO6 B3952285 Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate

Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate

Cat. No.: B3952285
M. Wt: 351.4 g/mol
InChI Key: XUDJFDQDPJWTAR-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via acylation reactions using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive handles for further functionalization.

Conditions Products Key Observations
Aqueous HCl (acidic)1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acidComplete hydrolysis at elevated temperatures
NaOH in ethanol (basic)Sodium salt of the carboxylic acidFaster kinetics compared to acidic conditions

This reaction is reversible under esterification conditions, enabling re-synthesis of the ester from the carboxylic acid.

Reduction Reactions

The benzoyl carbonyl group and the ester moiety are susceptible to reduction, yielding alcohol derivatives.

Benzoyl Carbonyl Reduction

  • Reagents : LiAlH₄, NaBH₄ (with catalysts), or H₂/Pd-C

  • Products : Ethyl 1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxylate (secondary alcohol)

  • Mechanism : Nucleophilic hydride attack on the carbonyl carbon.

Ester Reduction

  • Reagents : LiAlH₄

  • Products : 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-methanol |

  • Selectivity : LiAlH₄ reduces both ester and benzoyl groups, while NaBH₄ selectively targets the benzoyl carbonyl.

Nucleophilic Substitution

The piperidine nitrogen and ester group participate in nucleophilic reactions:

Acylation of Piperidine Nitrogen

  • Reagents : Acyl chlorides (e.g., acetyl chloride)

  • Products : N-acylated derivatives (e.g., ethyl 1-acetyl-3-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate).

Transesterification

  • Conditions : Alcohol (e.g., methanol) with acid/base catalysts

  • Products : Methyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate.

Oxidation Reactions

While the compound is sensitive to oxidation, limited data exist on specific pathways:

Site of Oxidation Potential Products Conditions
Piperidine ringPiperidone derivativesKMnO₄, CrO₃
Methoxy groupsQuinone derivatives (theoretical)Strong oxidizers (e.g., HNO₃)

Experimental validation is required for these pathways.

Interaction with Biological Targets

Though not a classical chemical reaction, the compound’s biological activity involves non-covalent interactions:

  • Tubulin Binding : The trimethoxybenzoyl group mimics colchicine, inhibiting tubulin polymerization. Molecular docking studies show binding at the colchicine site (ΔG ≈ -8.5 kcal/mol) .

  • Apoptosis Induction : Derivatives with ethoxycarbonyl substituents exhibit dose-dependent apoptosis in cancer cells (IC₅₀: 0.7–2.8 μM) .

Comparative Reactivity Table

Reaction Type Reactivity Key Functional Groups Involved Applications
Ester HydrolysisHighEthoxycarbonylProdrug activation
Carbonyl ReductionModerateBenzoyl carbonylAlcohol synthesis
Nucleophilic SubstitutionLow-ModeratePiperidine nitrogenPharmacophore modification

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following points summarize its biological activities:

  • Antiproliferative Effects : Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate has shown significant antiproliferative activity against various cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (human cervix carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
  • Mechanism of Action : The compound appears to inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells .
  • Selectivity : Studies indicate that this compound selectively induces apoptosis in cancer cells without significantly affecting normal cells, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound or its analogs in preclinical models:

  • Study on Antitubulin Agents : A study reported that derivatives similar to this compound exhibited strong inhibition of tubulin polymerization and showed promising results in inhibiting cancer cell growth across multiple lines .
  • Comparative Analysis : A comparative analysis with structurally similar compounds indicated that variations in substituents significantly affected biological activity. For instance, compounds with different methoxy substitutions exhibited varying degrees of anticancer efficacy.

Potential Therapeutic Applications

Given its promising biological profile, this compound has potential applications in:

  • Cancer Therapy : As an anticancer agent targeting tubulin dynamics.
  • Drug Development : Serving as a lead compound for developing novel anticancer drugs with improved efficacy and selectivity.

Comparative Analysis Table

Compound NameStructure TypeBiological Activity
This compoundPiperidine-basedHigh antiproliferative activity
[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]acetic acidSimilar piperidine baseModerate anticancer activity
[1-(3-Methoxybenzoyl)piperidin-4-yl]acetic acidSimilar piperidine baseLower efficacy against cancer cells

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways.

    Modulation of Gene Expression: Affecting the expression of genes related to inflammation, cell survival, and apoptosis.

Comparison with Similar Compounds

Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:

  • **Ethyl piperidine-3-car

Biological Activity

Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of compounds that exhibit various pharmacological properties, including anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a trimethoxybenzoyl moiety. The presence of methoxy groups is significant as they enhance the lipophilicity and biological activity of the compound.

The mechanism of action for this compound involves interaction with specific molecular targets in the cell. Similar compounds have been shown to disrupt key metabolic pathways:

  • Folate Cycle Disruption : Analogous compounds have demonstrated the ability to bind to human dihydrofolate reductase, leading to down-regulation of folate cycle gene expression in cancer cells .
  • Tubulin Inhibition : Some derivatives exhibit antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AnticancerExhibits significant antiproliferative effects against various cancer cell lines
Anti-inflammatoryPotential therapeutic properties in reducing inflammation
Selective ToxicityDemonstrates selective toxicity towards cancer cells over normal cells

Case Studies

  • Antiproliferative Studies : Research has shown that similar trimethoxybenzoyl derivatives possess IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines. These studies indicate that the presence of methoxy groups is crucial for enhancing biological activity .
  • Mechanistic Insights : A study highlighted that a related compound binds effectively to dihydrofolate reductase and disrupts the folate cycle in melanoma cells, suggesting a potential pathway for anticancer activity .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. The following findings are notable:

  • Synthesis Methods : The compound can be synthesized through multiple steps involving cyclization reactions and acylation techniques .
  • In Vitro Activity : In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves coupling a piperidine-3-carboxylate derivative with a 3,4,5-trimethoxybenzoyl group. A validated approach includes using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base . For yield optimization:

  • Monitor reaction progress via TLC (e.g., 60% ethyl acetate/hexanes, Rf ≈ 0.5).
  • Purify crude products using automated flash chromatography (e.g., Biotage SP1 system with 0–45% ethyl acetate/hexanes).
  • Characterize intermediates (e.g., ethyl piperidine-3-carboxylate) via 1^1H NMR and LC-MS to ensure purity before proceeding .

Q. How should researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1^1H and 13^13C NMR spectra for characteristic peaks (e.g., δ 3.7–3.8 ppm for methoxy groups, δ 4.1–4.3 ppm for ethyl ester protons) .
  • Mass Spectrometry : Confirm molecular weight via TOF ES+ MS (e.g., expected [M+H]+ = 425.1) .
  • X-ray Crystallography : If crystals are obtainable, refine structures using SHELXL (e.g., high-resolution data for piperidine ring conformation and benzoyl group orientation) .

Q. What experimental designs are suitable for preliminary biological activity screening?

  • In vitro assays : Test against neurotropic viruses or cancer cell lines, given structural similarities to tubulin inhibitors (e.g., arylthioindole derivatives) .
  • Dose-response studies : Use concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., colchicine for tubulin inhibition).
  • Data analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the 3,4,5-trimethoxybenzoyl moiety?

  • Substituent variation : Synthesize analogs with halogenated (e.g., chloro, bromo) or demethylated benzoyl groups.
  • Biological evaluation : Compare inhibitory activity in tubulin polymerization assays .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with tubulin’s colchicine-binding site .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Disorder in trimethoxy groups : Use SHELXL’s PART and SIMU commands to model rotational disorder .
  • Low-resolution data : Employ twin refinement (TWIN/BASF commands) if crystals exhibit twinning. Validate with Rint_{int} and CC1/2_{1/2} metrics .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 4–8) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Metabolic stability : Use liver microsome assays (e.g., human or murine) to identify esterase-mediated hydrolysis of the ethyl carboxylate group .

Q. What advanced analytical methods are recommended for quantifying impurities in synthesized batches?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with a C18 column and 0.1% formic acid/acetonitrile gradient .
  • NMR relaxation studies : Use 13^{13}C T1_1 measurements to identify low-level contaminants .

Q. How can in silico approaches predict the compound’s pharmacokinetic properties?

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and cytochrome P450 interactions.
  • Metabolite identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical during handling and storage?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent ester hydrolysis .

Q. How should researchers address gaps in toxicological data for this compound?

  • In vitro toxicity screening : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity.
  • Genotoxicity : Use Ames tests (bacterial reverse mutation assay) to evaluate mutagenic potential .

Properties

IUPAC Name

ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-5-25-18(21)12-7-6-8-19(11-12)17(20)13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDJFDQDPJWTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate
Ethyl 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.